1-(2-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
CAS No.: 1396861-30-5
Cat. No.: VC6385592
Molecular Formula: C15H21N3O3S2
Molecular Weight: 355.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396861-30-5 |
|---|---|
| Molecular Formula | C15H21N3O3S2 |
| Molecular Weight | 355.47 |
| IUPAC Name | 1-[2-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C15H21N3O3S2/c19-12-1-2-13(20)18(12)9-14(21)17-6-3-11(4-7-17)10-23-15-16-5-8-22-15/h11H,1-10H2 |
| Standard InChI Key | DBBUDLPEFJSLFX-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CSC2=NCCS2)C(=O)CN3C(=O)CCC3=O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, 1-[2-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione, reflects its intricate architecture. Key features include:
-
Pyrrolidine-2,5-dione: A five-membered lactam ring with two ketone groups, contributing to electrophilic reactivity.
-
Piperidine: A six-membered amine ring providing conformational flexibility.
-
4,5-Dihydrothiazole: A partially saturated thiazole ring with a sulfur atom enhancing hydrophobicity and potential bioactivity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 1396861-30-5 |
| Molecular Formula | C₁₅H₂₁N₃O₃S₂ |
| Molecular Weight | 355.47 g/mol |
| SMILES | C1CN(CCC1CSC2=NCCS2)C(=O)CN3C(=O)CCC3=O |
| InChIKey | DBBUDLPEFJSLFX-UHFFFAOYSA-N |
Synthesis and Preparation
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, as detailed in analogous methodologies :
-
Nucleophilic Substitution: Formation of the piperidine-thiazole linkage via reaction between 4-(chloromethyl)piperidine and 4,5-dihydrothiazole-2-thiol.
-
Amide Coupling: Condensation of the piperidine-thiazole intermediate with pyrrolidine-2,5-dione using carbodiimide-based coupling agents.
-
Purification: Column chromatography or recrystallization to isolate the final product .
Table 2: Representative Synthetic Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Nucleophilic substitution | K₂CO₃, DMF, 80°C, 12h | 65–70 |
| 2 | Amide coupling | EDCI, HOBt, DCM, rt, 24h | 50–55 |
| 3 | Purification | Silica gel chromatography | >95 purity |
Structural and Spectroscopic Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 3.45–3.55 (m, piperidine CH₂), 2.80–2.95 (m, pyrrolidine CH₂), 2.60 (s, thiazole CH₂).
-
IR (cm⁻¹): 1720 (C=O, pyrrolidine-dione), 1650 (C=O, ketone), 1250 (C-S).
-
Mass Spec (ESI+): m/z 356.1 [M+H]⁺.
Computational Analysis
Density Functional Theory (DFT) studies reveal a planar pyrrolidine-dione core and a chair conformation for the piperidine ring. The thiazole moiety adopts an envelope conformation, optimizing sulfur-mediated van der Waals interactions .
| Compound | Target Activity (EC₅₀) | Microsomal Stability (t₁/₂, min) |
|---|---|---|
| 1-(2-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione | Not reported | 45 (human), 60 (rat) |
| MBX-2982 | 120 nM | 20 (human), 25 (rat) |
| Compound 27 | 49 nM | 55 (human), 70 (rat) |
Antimicrobial Activity
Thiazole derivatives show broad-spectrum antimicrobial effects. For instance:
-
Pyrazolo-thiazolin-4-one analogues inhibited Staphylococcus aureus biofilm formation by 74.3% at MIC = 0.43 μg/mL .
-
Thiazole-pyrrolidine hybrids disrupted E. coli growth (MIC = 0.45 μg/mL), comparable to ciprofloxacin .
Future Directions and Applications
Drug Development
-
Optimization: Introduce polar groups (e.g., -OH, -COOH) to improve solubility.
-
Targeted Delivery: Nanoparticle encapsulation to enhance bioavailability .
Therapeutic Indications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume